

Application Notes and Protocols for Phenol-Based DNA/RNA Extraction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Phenol;tetrahydrate

Cat. No.: B15416212

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Introduction

Phenol-based extraction is a robust and widely adopted method for the purification of nucleic acids from a variety of biological samples. This technique leverages the chemical properties of phenol to effectively denature and separate proteins from DNA and RNA.[1][2][3] When combined with chloroform, the separation of aqueous and organic phases is enhanced, leading to a higher purity of the extracted nucleic acids.[4] This document provides detailed protocols for DNA and RNA extraction using phenol-based methods, a summary of expected yields and purity, and diagrams of the experimental workflows.

It is important to note that while the query specified "**Phenol;tetrahydrate**," this is not a standard reagent in nucleic acid extraction. The protocols described herein are based on the established use of buffered phenol, often in combination with chloroform and other reagents.

Principle of the Method

The core principle of phenol-chloroform extraction is the partitioning of macromolecules between a polar aqueous phase and a non-polar organic phase.[4][5]

- **Lysis:** The first step involves the disruption of cell membranes and the release of cellular contents using a lysis buffer, which often contains detergents and enzymes like Proteinase K to begin protein degradation.[6]

- **Phase Separation:** An equal volume of a phenol:chloroform mixture is added to the cell lysate and thoroughly mixed.[4] Phenol is a potent protein denaturant, causing proteins to lose their tertiary structure and become insoluble in the aqueous phase.[2][3] Centrifugation then separates the mixture into three distinct layers:
 - **Aqueous Phase (Top):** Contains the polar nucleic acids (DNA and RNA).[2][4]
 - **Interphase (Middle):** A white, flocculent layer containing denatured proteins.[4]
 - **Organic Phase (Bottom):** Contains lipids and the non-polar phenol and chloroform.[4]
- **pH-Dependent Separation:** The pH of the phenol solution is critical for selectively isolating DNA or RNA.[1][3]
 - At a slightly alkaline pH (7.0-8.0), both DNA and RNA are negatively charged and will partition into the aqueous phase.[1][7]
 - Under acidic conditions (pH ~4.5), the phosphate backbone of DNA is neutralized, causing it to become insoluble in the aqueous phase and partition into the organic phase, while RNA remains in the aqueous phase.[1][4][8]
- **Precipitation:** The nucleic acids in the collected aqueous phase are then precipitated using isopropanol or ethanol in the presence of salts (e.g., sodium acetate or ammonium acetate). [9][10][11] The salt neutralizes the negative charge of the nucleic acid backbone, making it less soluble in water and allowing it to precipitate out of solution.
- **Washing and Resuspension:** The precipitated nucleic acid pellet is washed with 70-80% ethanol to remove residual salts and other contaminants.[7][9] After drying, the purified DNA or RNA is resuspended in a suitable buffer, such as TE buffer or nuclease-free water.[7][9]

Quantitative Data Summary

The yield and purity of nucleic acids extracted using phenol-based methods can vary depending on the sample type, starting material quantity, and adherence to the protocol. Below is a summary of typical performance metrics.

Method	Sample Type	Analyte	Typical Yield	Purity (A260/A280)	Purity (A260/A230)	Reference
Phenol-Chloroform	Blood	gDNA	Lower than TRIzol™	~1.98	>1.8	[12]
TRIzol™ (Phenol-Guanidinium)	Blood	gDNA	~3-fold higher	~1.77	>1.8	[12]
Phenol-Chloroform	Cells	pDNA	10-15 µg	1.8 - 2.0	2.0 - 2.2	[13]

Note: An A260/A280 ratio of ~1.8 is generally accepted as "pure" for DNA, and a ratio of ~2.0 is considered pure for RNA. Ratios lower than this may indicate protein contamination. An A260/A230 ratio between 2.0-2.2 is indicative of pure nucleic acids, with lower values suggesting contamination by salts, phenol, or other organic compounds.

Experimental Protocols

Safety Precautions: Phenol and chloroform are hazardous and toxic chemicals. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

Protocol 1: Genomic DNA (gDNA) Extraction

This protocol is suitable for the extraction of high molecular weight gDNA from cells or tissues.

Materials:

- Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)
- Proteinase K (20 mg/mL)
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0[\[7\]](#)[\[10\]](#)
- Chloroform:Isoamyl Alcohol (24:1)[\[7\]](#)

- 3 M Sodium Acetate, pH 5.2
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or Nuclease-free water

Methodology:

- Sample Lysis:
 - For cell culture: Resuspend cell pellet in 500 μ L of Lysis Buffer.
 - For tissue: Homogenize ~25 mg of tissue in 500 μ L of Lysis Buffer.
 - Add Proteinase K to a final concentration of 100 μ g/mL.
 - Incubate at 55°C for 1-3 hours, or overnight, until the solution is clear.[\[6\]](#)
- Phenol-Chloroform Extraction:
 - Cool the lysate to room temperature.
 - Add an equal volume (500 μ L) of phenol:chloroform:isoamyl alcohol.[\[9\]](#)
 - Vortex vigorously for 30 seconds to create an emulsion.[\[7\]](#)
 - Centrifuge at 12,000 x g for 10 minutes at room temperature.[\[9\]](#)
- Aqueous Phase Collection:
 - Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the white interphase.[\[4\]](#)[\[9\]](#)
- Chloroform Extraction:
 - Add an equal volume of chloroform:isoamyl alcohol to the collected aqueous phase.

- Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes.
- Transfer the upper aqueous phase to a new tube.
- DNA Precipitation:
 - Add 1/10th volume of 3 M Sodium Acetate (e.g., 50 μ L for a 500 μ L sample).
 - Add 2-2.5 volumes of ice-cold 100% ethanol (e.g., 1-1.25 mL).^[7]
 - Mix by inverting the tube until a white DNA precipitate becomes visible.
 - Incubate at -20°C for at least 1 hour to overnight.^[10]
- Pelleting and Washing:
 - Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.
 - Carefully decant the supernatant.
 - Add 1 mL of ice-cold 70% ethanol to wash the pellet.
 - Centrifuge at 12,000 x g for 5 minutes at 4°C.
- Drying and Resuspension:
 - Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
 - Resuspend the DNA pellet in 50-100 μ L of TE Buffer or nuclease-free water.

Protocol 2: Total RNA Extraction (Acid Phenol Method)

This protocol utilizes acidic phenol to selectively isolate RNA, while DNA partitions into the organic phase.

Materials:

- TRI Reagent® or similar (containing guanidinium thiocyanate and phenol)

- Chloroform[5]
- Isopropanol[5]
- 75% Ethanol (in nuclease-free water)[5]
- Nuclease-free water

Methodology:

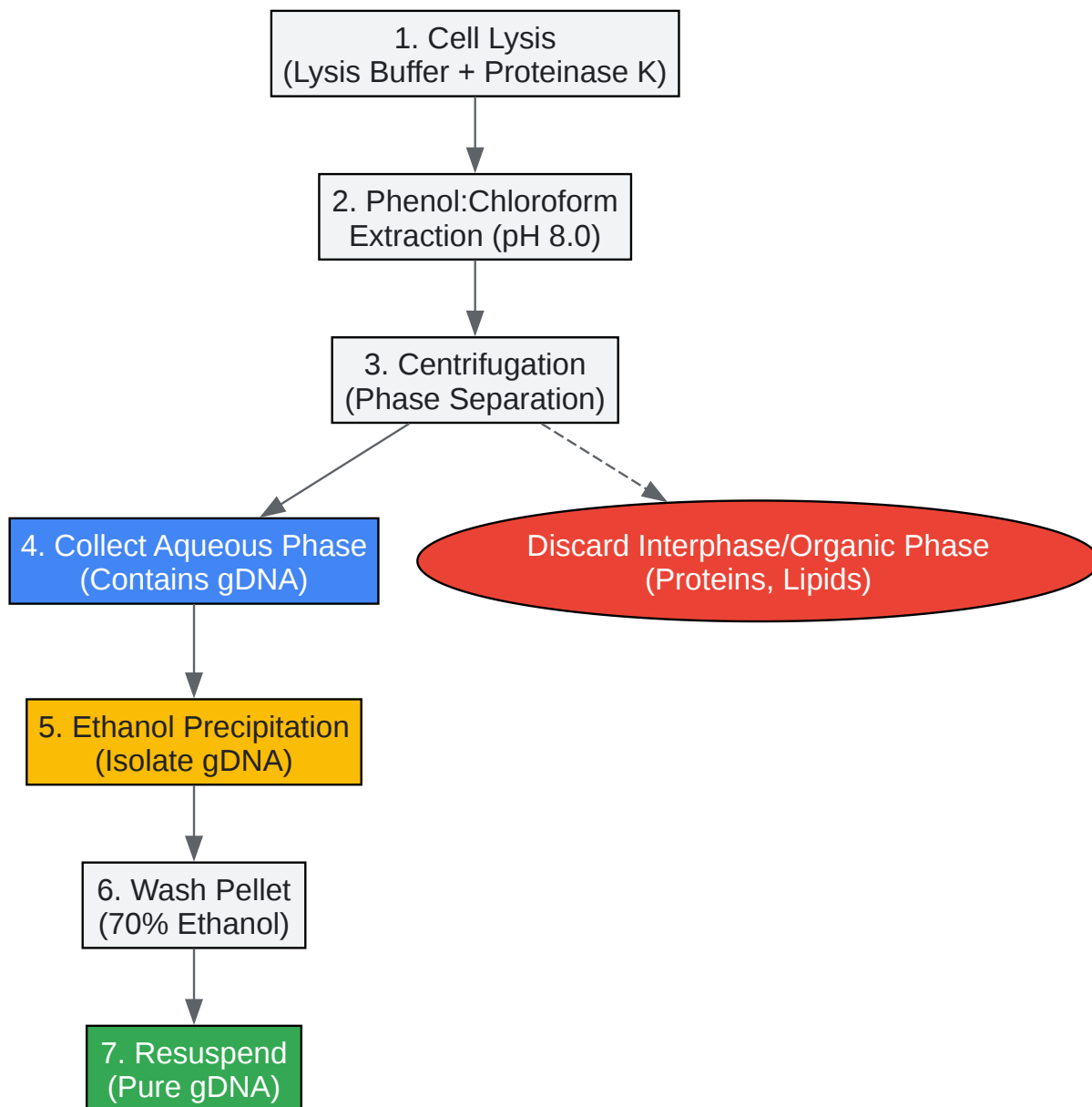
- Sample Homogenization:
 - Add 1 mL of TRI Reagent® per 50-100 mg of tissue or $5-10 \times 10^6$ cells.
 - Homogenize the sample using a mechanical homogenizer or by passing the lysate through a pipette several times.
 - Incubate at room temperature for 5 minutes to allow for complete dissociation of nucleoprotein complexes.[5]
- Phase Separation:
 - Add 0.2 mL of chloroform per 1 mL of TRI Reagent® used.[5]
 - Cap the tube securely and vortex vigorously for 15 seconds.
 - Incubate at room temperature for 2-3 minutes.
 - Centrifuge at $12,000 \times g$ for 15 minutes at 4°C .[5] This will separate the mixture into a lower red organic phase, an interphase, and a colorless upper aqueous phase containing the RNA.[14]
- RNA Precipitation:
 - Transfer the upper aqueous phase to a fresh tube.
 - Add 0.5 mL of isopropanol per 1 mL of TRI Reagent® used.[5]
 - Mix by inverting and incubate at room temperature for 10 minutes.

- Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[\[5\]](#)
- RNA Wash:
 - Decant the supernatant.
 - Wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRI Reagent® used.[\[5\]](#)
 - Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
- Drying and Resuspension:
 - Decant the ethanol wash.
 - Briefly air-dry the pellet for 5-10 minutes.
 - Resuspend the RNA in 20-50 µL of nuclease-free water.
 - Incubate at 55-60°C for 10 minutes to aid in dissolution.

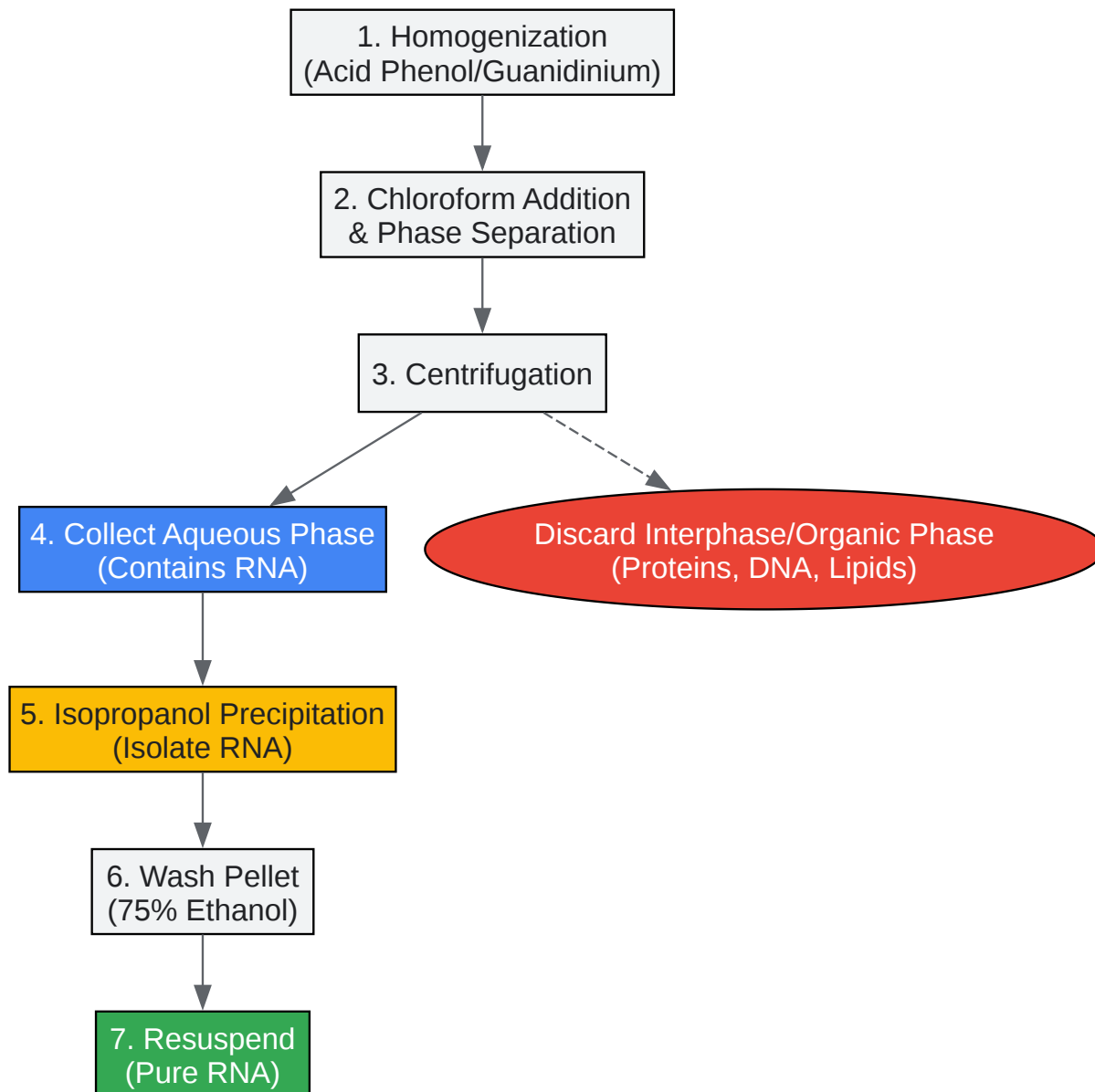
Visualizations

Workflow for Genomic DNA Extraction

Genomic DNA Extraction Workflow



Total RNA Extraction Workflow



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- To cite this document: BenchChem. [Application Notes and Protocols for Phenol-Based DNA/RNA Extraction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15416212#using-phenol-tetrahydrate-for-dna-rna-extraction]

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